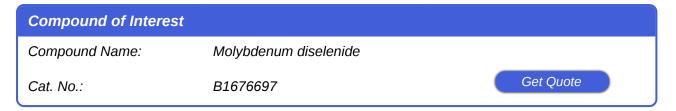


# Application Note: Characterization of Molybdenum Diselenide (MoSe2) using Raman Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Molybdenum diselenide** (MoSe2), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic and optical properties, which are highly dependent on its layer thickness. As a semiconductor with a layer-dependent bandgap, MoSe2 holds promise for applications in various fields, including electronics, optoelectronics, and catalysis. Raman spectroscopy has emerged as a rapid, non-destructive, and powerful technique for the characterization of MoSe2, providing valuable information about its number of layers, crystalline quality, strain, and doping levels. This application note provides a detailed overview and protocol for the characterization of MoSe2 using Raman spectroscopy.

# Principles of Raman Spectroscopy for MoSe2 Characterization

Raman spectroscopy probes the vibrational modes of a material. When monochromatic light from a laser interacts with the MoSe2 sample, most of it is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in energy. This energy shift corresponds to the energy of the vibrational modes (phonons) of the material.



For MoSe2, the most prominent Raman-active modes are:

- E¹₂g: An in-plane vibrational mode where the molybdenum and selenium atoms vibrate in opposite directions within the plane.
- A1g: An out-of-plane vibrational mode where the selenium atoms vibrate in opposite directions perpendicular to the plane.

The positions and intensities of these Raman peaks are sensitive to the number of MoSe2 layers, as well as to external perturbations such as strain and doping.

# **Experimental Setup and Protocol**

A standard Raman spectroscopy setup for MoSe2 characterization consists of a laser source, a microscope, a spectrometer, and a detector.

### **Sample Preparation**

- Exfoliation/Synthesis: MoSe2 flakes can be mechanically exfoliated from a bulk crystal onto a substrate (e.g., SiO2/Si) or synthesized directly on a substrate using methods like chemical vapor deposition (CVD).
- Substrate Selection: A substrate with a known and well-characterized Raman signal is crucial. Silicon with a silicon dioxide layer (e.g., 285 nm or 300 nm) is commonly used as it provides good optical contrast for identifying MoSe2 flakes and has a sharp Raman peak at ~520 cm<sup>-1</sup> which can be used for calibration.
- Cleaning: Ensure the substrate and sample are free from contaminants that could interfere with the Raman signal.

# **Experimental Protocol for Raman Spectroscopy of MoSe2**

System Calibration: Calibrate the Raman spectrometer using the silicon peak at ~520.7 cm<sup>-1</sup> from the Si substrate.



- Laser Selection: A visible laser, typically 532 nm or 633 nm, is commonly used for exciting the MoSe2 sample.
- Laser Power: Use a low laser power (e.g., < 1 mW) to avoid laser-induced damage or heating of the MoSe2 sample, which can alter the Raman spectrum.[1]
- Objective Lens: Use a high-magnification objective lens (e.g., 50x or 100x) to focus the laser spot onto the MoSe2 flake.
- Data Acquisition:
  - Acquire Raman spectra from different areas of the MoSe2 flake to check for uniformity.
  - Set the spectral range to cover the expected Raman peaks of MoSe2 (typically 150 cm<sup>-1</sup> to 400 cm<sup>-1</sup>).
  - Use an appropriate acquisition time and number of accumulations to obtain a good signalto-noise ratio.

#### Data Analysis:

- Fit the acquired spectra with Lorentzian or Voigt functions to determine the exact peak positions, full width at half maximum (FWHM), and intensities of the Raman modes.
- Analyze the peak positions of the A<sub>1</sub>g and E<sub>2</sub>g modes to determine the number of layers.
- Examine any peak shifts or broadening to assess the presence of strain or doping.

# Data Presentation and Interpretation Layer Number Determination

The number of MoSe2 layers can be determined by analyzing the positions of the A<sub>1</sub>g and E<sup>1</sup><sub>2</sub>g Raman modes. With decreasing layer number from bulk to monolayer, the A<sub>1</sub>g mode exhibits a redshift (softening), while the E<sup>1</sup><sub>2</sub>g mode shows a slight blueshift (stiffening).[2][3] For multilayer MoSe2, the A<sub>1</sub>g mode can also exhibit Davydov splitting, providing another method for layer number identification.[3][4] Low-wavenumber Raman spectroscopy, which probes the shear



and layer-breathing modes, can also be a reliable method for determining the layer number, as these modes are highly sensitive to interlayer interactions.[1]

Table 1: Typical Raman Peak Positions for MoSe2 as a Function of Layer Number

Number of Layers	A <sub>1</sub> g Peak Position (cm <sup>-1</sup> )	E¹2g Peak Position (cm⁻¹)	A <sub>1</sub> g - E <sup>1</sup> <sub>2</sub> g Difference (cm <sup>-1</sup> )	Reference
Monolayer (1L)	~240.5	~287.2	~46.7	[5]
Bilayer (2L)	~241.5	~286.5	~45.0	[2]
Trilayer (3L)	~242.0	~286.2	~44.2	[2]
Bulk	~242.5	~286.0	~43.5	[5]

Note: The exact peak positions can vary slightly depending on the substrate, strain, and measurement conditions.

#### Influence of Strain

Strain in MoSe2 can be induced by the substrate due to lattice mismatch or differences in thermal expansion coefficients.[6] Tensile strain typically leads to a redshift (softening) of both the  $A_1g$  and  $E_2g$  modes, while compressive strain results in a blueshift (stiffening).[7] The  $E_2g$  mode is generally more sensitive to in-plane strain compared to the  $A_1g$  mode.[8]

Table 2: Effect of Strain on MoSe2 Raman Peaks

Strain Type	Effect on A <sub>1</sub> g Peak	Effect on E¹2g Peak
Tensile	Redshift (softening)	Redshift (softening)
Compressive	Blueshift (stiffening)	Blueshift (stiffening)

# **Influence of Doping**

Doping, which involves introducing excess charge carriers, can also affect the Raman spectrum of MoSe2. Electron doping (n-type) has been shown to cause a redshift and



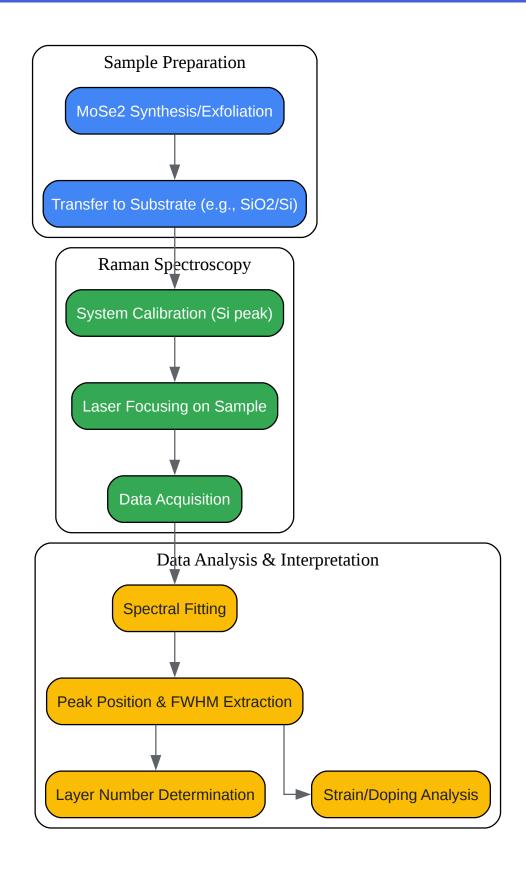
broadening of the  $A_1g$  peak, while the  $E_2g$  peak is less affected.[9] This is attributed to the strong coupling between the  $A_1g$  phonon and electrons.

Table 3: Effect of Electron Doping on MoSe2 Raman Peaks

Doping Type	Effect on A <sub>1</sub> g Peak	Effect on E¹2g Peak
Electron (n-type)	Redshift and broadening	Minimal change

## **Visualizations**

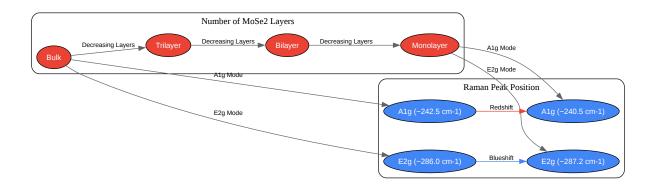




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Experimental workflow for MoSe2 characterization.





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Layer-dependent Raman peak shifts in MoSe2.

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